molecular formula C25H23ClFN5O B2766673 1-{[4-(3-chlorophenyl)piperazino]methyl}-1H-indole-2,3-dione 3-[N-(4-fluorophenyl)hydrazone] CAS No. 338391-78-9

1-{[4-(3-chlorophenyl)piperazino]methyl}-1H-indole-2,3-dione 3-[N-(4-fluorophenyl)hydrazone]

Cat. No. B2766673
CAS RN: 338391-78-9
M. Wt: 463.94
InChI Key: NLJCCAMCYDIJAA-OLFWJLLRSA-N
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Description

The compound is a derivative of indole and piperazine, both of which are important structures in medicinal chemistry . Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . Piperazine and its derivatives also show a wide range of biological and pharmaceutical activity .


Molecular Structure Analysis

The compound contains an indole ring, a piperazine ring, and a hydrazone group. The indole ring is aromatic and can readily undergo electrophilic substitution due to excessive π-electrons delocalization . The piperazine ring is a saturated heterocyclic system containing two nitrogen atoms .


Chemical Reactions Analysis

Indole and piperazine derivatives can undergo a variety of chemical reactions. For example, the indole ring can undergo electrophilic substitution . Piperazine derivatives can participate in reactions like cyclization with sulfonium salts .


Physical And Chemical Properties Analysis

Indole is crystalline and colorless in nature with specific odors . The physical and chemical properties of this specific compound would depend on the functional groups present and their arrangement in the molecule.

Future Directions

Indole and piperazine derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Future research could focus on synthesizing new derivatives and testing their biological activities.

properties

IUPAC Name

1-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-3-[(4-fluorophenyl)diazenyl]indol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClFN5O/c26-18-4-3-5-21(16-18)31-14-12-30(13-15-31)17-32-23-7-2-1-6-22(23)24(25(32)33)29-28-20-10-8-19(27)9-11-20/h1-11,16,33H,12-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXVCEOFOFYRLJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CN2C3=CC=CC=C3C(=C2O)N=NC4=CC=C(C=C4)F)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClFN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[4-(3-chlorophenyl)piperazino]methyl}-1H-indole-2,3-dione 3-[N-(4-fluorophenyl)hydrazone]

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